3-Bromo-4-isopropoxy-5-methoxybenzoic acid
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Overview
Description
3-Bromo-4-isopropoxy-5-methoxybenzoic acid is an organic compound with the molecular formula C11H13BrO4 It is a derivative of benzoic acid, featuring bromine, isopropoxy, and methoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-isopropoxy-5-methoxybenzoic acid typically involves the bromination of 4-isopropoxy-5-methoxybenzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetic acid. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-isopropoxy-5-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield an ether derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-4-isopropoxy-5-methoxybenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-4-isopropoxy-5-methoxybenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine, isopropoxy, and methoxy groups can influence the binding affinity and specificity of the compound to its targets. The exact pathways and molecular interactions depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methoxybenzoic acid: Similar structure but lacks the isopropoxy group.
4-Isopropoxy-3-methoxybenzoic acid: Similar structure but lacks the bromine atom.
3-Bromo-4-isopropoxybenzoic acid: Similar structure but lacks the methoxy group.
Uniqueness
3-Bromo-4-isopropoxy-5-methoxybenzoic acid is unique due to the combination of bromine, isopropoxy, and methoxy substituents, which can confer distinct chemical reactivity and biological activity. This combination of functional groups can enhance its utility in various synthetic and research applications compared to its analogs .
Properties
IUPAC Name |
3-bromo-5-methoxy-4-propan-2-yloxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4/c1-6(2)16-10-8(12)4-7(11(13)14)5-9(10)15-3/h4-6H,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDQJIBIWLRJDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Br)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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